3-(1-methylcyclopropyl)azetidine hydrochloride
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Overview
Description
3-(1-methylcyclopropyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H13N.ClH and a molecular weight of 147.65 g/mol . It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 1-methylcyclopropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-methylcyclopropyl)azetidine hydrochloride involves several steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(1-methylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, such as amines or halides, under appropriate conditions.
Scientific Research Applications
3-(1-methylcyclopropyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(1-methylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical interactions, potentially affecting biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-(1-methylcyclopropyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
Azetidine: The parent compound, which lacks the 1-methylcyclopropyl substitution.
N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclopropylazetidine: A compound with a cyclopropyl group attached to the azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1-methylcyclopropyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACYXBNIKHVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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